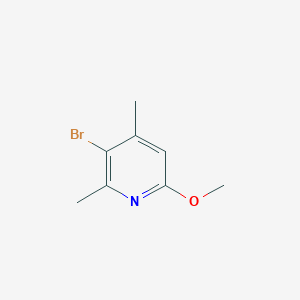

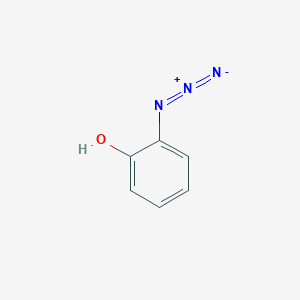

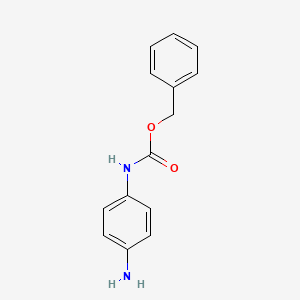

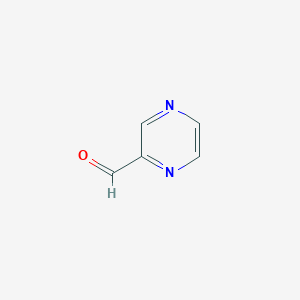

![molecular formula C12H12BrN3 B1279579 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 7271-11-6](/img/structure/B1279579.png)

4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

The compound 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a derivative of imidazopyridine, which is a class of heterocyclic aromatic organic compounds. These compounds are of significant interest due to their diverse pharmacological properties and their use as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of imidazopyridine derivatives often involves the condensation of aminopyridines with aldehydes, followed by cyclization reactions. For instance, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions . Similarly, the synthesis of 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine would likely involve a multi-step process including bromination, amination, and cyclization steps .

Molecular Structure Analysis

The molecular structure of imidazopyridine derivatives is characterized by a planar imidazo[4,5-b]pyridine unit, with substituents such as phenyl or allyl groups rotated slightly out of this plane . X-ray crystallography confirms the planarity of the imidazo[4,5-b]pyridine moiety and provides detailed information on the molecular geometry .

Chemical Reactions Analysis

Imidazopyridine derivatives can undergo various chemical reactions, including palladium-catalyzed cascade reactions, which can lead to the formation of complex structures like indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones . These reactions often involve C-H bond activation and can be influenced by the presence of different metal catalysts or reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazopyridine derivatives can be studied using spectroscopic methods such as IR-NMR spectroscopy. Density functional theory (DFT) calculations can predict vibrational frequencies, gauge-independent atomic orbital (GIAO) (1)H and (13)C NMR chemical shift values, and molecular electrostatic potential (MEP) distribution . Additionally, the non-linear optical properties and intermolecular interactions, such as hydrogen bonding and π-π stacking, can be analyzed through theoretical calculations and crystallographic studies .

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is involved in the synthesis of various chemical structures. For instance, it's used in the formation of imidazo[1,2-a]pyridines and indoles through reactions with triethylamine (Khalafy et al., 2002). Such transformations are fundamental in creating diverse compounds for further applications.

Crystal Structure Analysis

- The compound's crystal structure has been analyzed, revealing details about molecular orientation and bonding. For example, in a study, the imidazo[4,5-b]pyridine derivative, closely related to 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, crystallized with two independent molecules in the asymmetric unit, providing insights into molecular interactions and conformations (Hjouji et al., 2016).

Material Science and Corrosion Inhibition

- Derivatives of imidazo[4,5-b] pyridine, which include compounds like 4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, have been evaluated for their performance in inhibiting mild steel corrosion. This application is crucial in material science for protecting metals against corrosive environments (Saady et al., 2021).

Pharmaceutical and Medicinal Chemistry

- In the pharmaceutical field, derivatives of imidazo[4,5-c]pyridine have been synthesized for potential medicinal applications. For example, research has been conducted on synthesizing novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, demonstrating the compound's relevance in developing new therapeutic agents (Ismail et al., 2004).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It’s known that the bromophenyl group often plays a crucial role in binding to the target, while the imidazo[4,5-c]pyridine moiety may contribute to the compound’s overall biological activity .

Propriétés

IUPAC Name |

4-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3/c13-9-3-1-8(2-4-9)11-12-10(5-6-14-11)15-7-16-12/h1-4,7,11,14H,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMSKJVTKVQVLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1NC=N2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470067 |

Source

|

| Record name | 4-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |

CAS RN |

7271-11-6 |

Source

|

| Record name | 4-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.